2-Chloro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4'-bipyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and another pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3,4'-bipyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chloropyridine can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4'-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki–Miyaura or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3,4'-bipyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: It can be used to create novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4'-bipyridine in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the pyridine rings allows for various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler compound with a single pyridine ring and a chlorine atom.
3-Chloropyridine: Another similar compound with the chlorine atom at a different position.
4-Chloropyridine: Similar structure but with the chlorine atom at the 4-position
Uniqueness
2-Chloro-3,4'-bipyridine is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual-ring structure also allows for more diverse chemical modifications and applications compared to simpler pyridine derivatives .
Properties
Molecular Formula |
C10H7ClN2 |
---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H |
InChI Key |
ZAKLBHNPJJJERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.